

Application Notes and Protocols: Sodium Bromide in the Synthesis of Brominated Flame Retardants

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Compound of Interest

Compound Name: *Sodium bromide*

Cat. No.: *B107317*

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Introduction

Sodium bromide (NaBr) is a versatile and cost-effective source of bromide ions, making it a crucial reagent in the synthesis of various organobromine compounds.^[1] In the production of brominated flame retardants (BFRs), **sodium bromide** serves as a stable and less hazardous alternative to liquid bromine. It is often used in conjunction with an oxidizing agent to generate bromine *in situ*, thereby facilitating the electrophilic bromination of aromatic and aliphatic substrates. This approach enhances safety and allows for better control of the bromination reaction.

This document provides detailed application notes and experimental protocols for the synthesis of two major classes of BFRs using **sodium bromide**: Tetrabromobisphenol A (TBBPA) and Hexabromocyclododecane (HBCD).

Key Applications of Sodium Bromide in BFR Synthesis

Sodium bromide is a key precursor in the manufacturing of a variety of brominated organic compounds that possess flame-retardant properties.^[1] Its primary application lies in its role as a bromide source for the synthesis of:

- Reactive Flame Retardants: Such as TBBPA, which is chemically incorporated into the polymer backbone of materials like epoxy and polycarbonate resins used in printed circuit boards.
- Additive Flame Retardants: Like HBCD, which is physically blended into polymers such as polystyrene foams used for thermal insulation.

The in situ generation of bromine from **sodium bromide** offers several advantages, including:

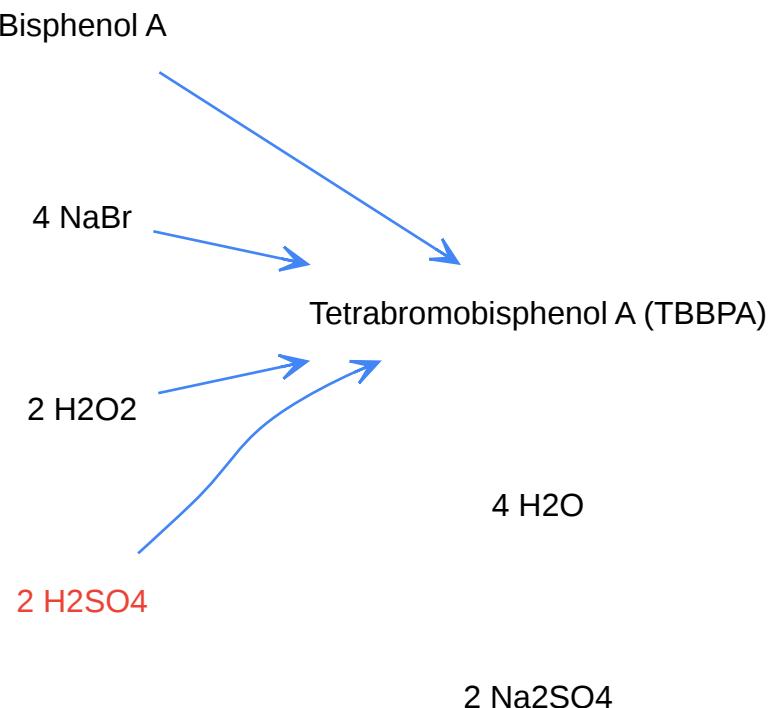
- Enhanced Safety: Avoids the handling and storage of highly corrosive and toxic liquid bromine.
- Improved Reaction Control: The rate of bromine generation can be controlled by the addition rate of the oxidizing agent.
- Cost-Effectiveness: **Sodium bromide** is an economical source of bromine.

Experimental Protocols

Synthesis of Tetrabromobisphenol A (TBBPA) via In Situ Bromination

This protocol describes the synthesis of TBBPA from Bisphenol A (BPA) using **sodium bromide** and hydrogen peroxide as the oxidizing agent. The hydrogen peroxide oxidizes the bromide ions from NaBr to generate bromine, which then brominates the BPA.

Reaction Scheme:



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Caption: Synthesis of TBBPA from Bisphenol A.

Materials:

- Bisphenol A (BPA)
- **Sodium Bromide** (NaBr)
- Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
- Sulfuric Acid (H₂SO₄, concentrated)
- Methanol
- Deionized Water

Equipment:

- Glass reactor with overhead stirrer, dropping funnel, condenser, and temperature probe

- Heating/cooling bath
- Filtration apparatus (e.g., Buchner funnel)
- Drying oven

Procedure:

- Reaction Setup: In a glass reactor, dissolve Bisphenol A (1.0 mol) in methanol (1000 mL).
- Addition of **Sodium Bromide**: To the stirred solution, add **sodium bromide** (4.4 mol).
- Initiation of Reaction: Slowly add concentrated sulfuric acid (2.0 mol) to the mixture while maintaining the temperature below 30°C.
- In Situ Bromine Generation: Begin the dropwise addition of 30% hydrogen peroxide (4.2 mol) to the reaction mixture. The reaction is exothermic; maintain the temperature between 30-35°C using a cooling bath. The addition should be completed over 2-3 hours.
- Reaction Completion: After the addition of hydrogen peroxide is complete, continue stirring the mixture at 35-40°C for an additional 2 hours to ensure complete bromination.
- Product Precipitation: Cool the reaction mixture to 10-15°C. Slowly add deionized water (500 mL) to precipitate the TBBPA product.
- Isolation and Washing: Filter the precipitated white solid using a Buchner funnel. Wash the filter cake sequentially with a 50% methanol/water solution (2 x 200 mL) and then with deionized water (2 x 200 mL) to remove any unreacted salts and impurities.
- Drying: Dry the purified TBBPA in a vacuum oven at 80-90°C until a constant weight is achieved.

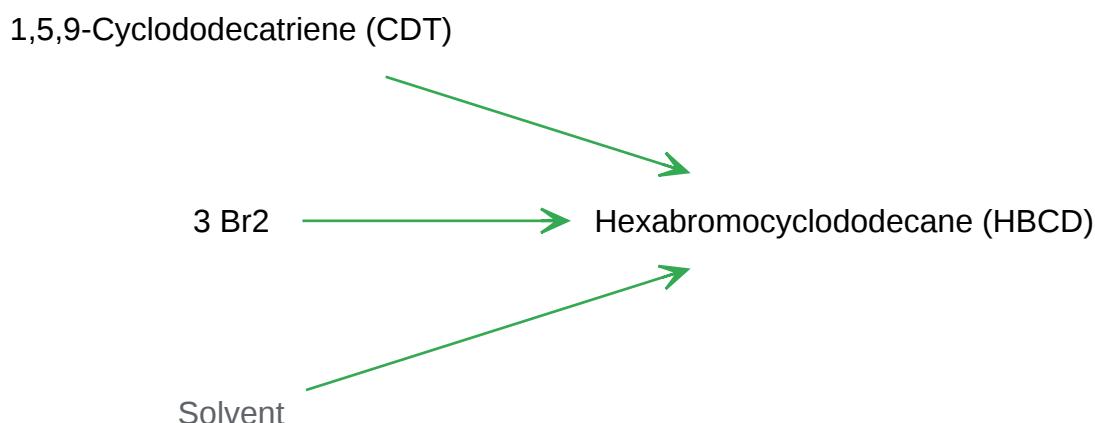
Quantitative Data:

Parameter	Value	Reference
Typical Yield	98%	[2]
Purity (by HPLC)	>99.2%	[2]
Melting Point	178-181°C	[3]

Synthesis of Hexabromocyclododecane (HBCD)

This protocol outlines the synthesis of HBCD by the bromination of 1,5,9-cyclododecatriene (CDT) in a solvent system where **sodium bromide** is used to maintain a saturated bromine environment.

Reaction Scheme:



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Caption: Synthesis of HBCD from 1,5,9-Cyclododecatriene.

Materials:

- 1,5,9-cis,trans,trans-Cyclododecatriene (CDT)
- Bromine (Br₂)
- **Sodium Bromide** (NaBr)

- Lower alcohol (e.g., ethanol or isobutanol)
- Chlorinated hydrocarbon (e.g., chloroform or dichloromethane)
- Deionized Water

Equipment:

- Jacketed glass reactor with overhead stirrer, two dropping funnels, and a temperature probe
- Cooling system
- Filtration apparatus
- Drying oven

Procedure:

- Solvent Preparation: Prepare a mixed solvent of a lower alcohol and a chlorinated hydrocarbon (e.g., 1:1 ratio by volume).
- Reaction Setup: Charge the jacketed reactor with the mixed solvent. Add **sodium bromide** to the solvent until a saturated solution is formed, with a small amount of undissolved solid remaining.
- Reactant Addition: Cool the reaction mixture to 10-15°C. Separately charge two dropping funnels with 1,5,9-cyclododecatriene (1.0 mol) and bromine (3.1 mol).
- Bromination: Add the CDT and bromine simultaneously to the cooled, stirred reaction mixture over a period of 2-3 hours. Maintain the temperature between 10-15°C throughout the addition.
- Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at 15°C.
- Product Isolation: The HBCD product will precipitate out of the solution. Filter the solid product using a Buchner funnel.

- **Washing:** Wash the filter cake with the cold solvent mixture to remove any unreacted bromine and CDT. Follow with a wash of deionized water.
- **Drying:** Dry the HBCD product in a vacuum oven at 60-70°C.

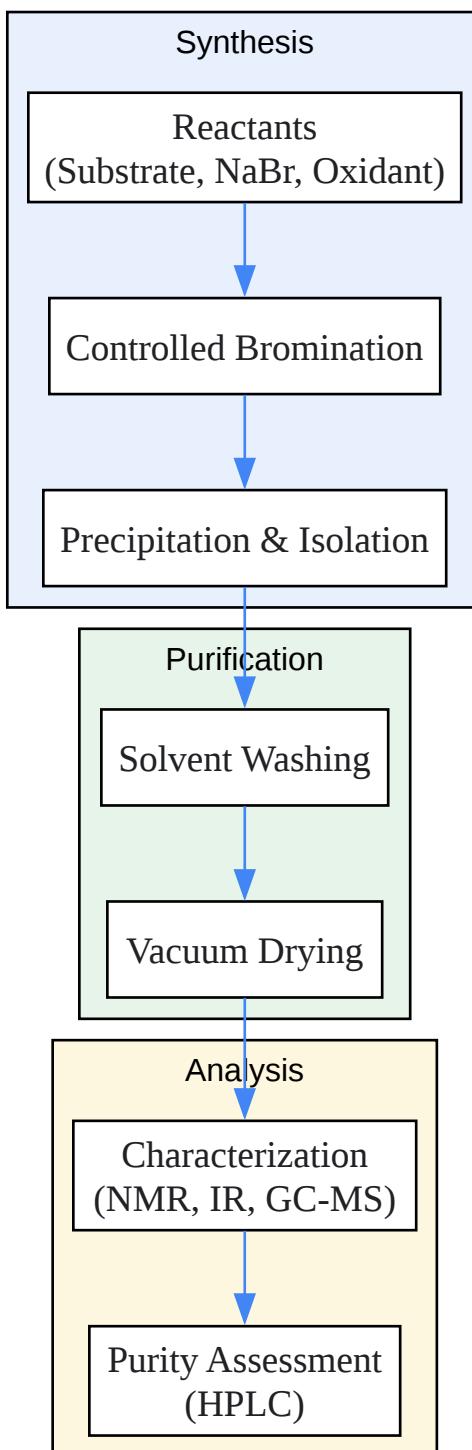
Quantitative Data:

Parameter	Value	Reference
Typical Yield	>98%	[4]
Purity (by HPLC)	High purity mixture of isomers	[4]
Melting Range	170-195°C (mixture of isomers)	

Workflow and Characterization

General Experimental Workflow

The synthesis of BFRs using **sodium bromide** generally follows the workflow depicted below.



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